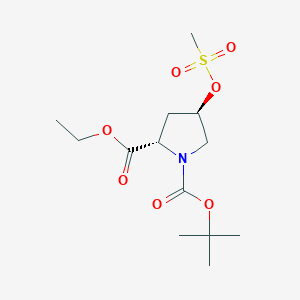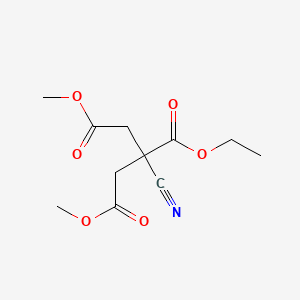![molecular formula C13H12N4O B1368889 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-49-9](/img/structure/B1368889.png)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Overview
Description
“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine” is a compound that has been studied for its potential as a selective COX-2 inhibitor . COX-2, or cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators . Inhibiting this enzyme can help reduce inflammation, pain, and fever caused by prostaglandins .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction . The first step involves obtaining different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The second step involves the condensation of intermediates with different 2-aminopyridines to give the final compounds .Molecular Structure Analysis
The molecular structure of this compound was studied using AutoDock Vina . The docking studies demonstrated that the docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .Chemical Reactions Analysis
The inhibitory activities of this compound against COX-1 and COX-2 were evaluated by in vitro assay . Among the compounds studied, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .Scientific Research Applications
COX-2 Inhibition for Anti-Inflammatory Applications
This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid to pro-inflammatory mediators. Selective inhibition of COX-2 can provide anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs . The compound has shown high potency and selectivity against the COX-2 enzyme, with potential applications in the treatment of inflammation, pain, and fever .
Antinociceptive Activity
In relation to its COX-2 inhibition properties, the compound has also been studied for its antinociceptive effects. This refers to its ability to reduce the sensation of pain. The compound was tested using the formalin test, a method for evaluating pain responses in animals, and showed significant activity compared to control groups, indicating its potential as a pain-relieving agent .
Cancer Research
The structural class of imidazo[1,2-a]pyrimidines, to which this compound belongs, has been investigated for anticancer properties. Specifically, derivatives have been tested on MCF-7 breast cancer cells, showing considerable inhibitory effects. This suggests that the compound could serve as a lead structure for the development of new anticancer agents .
Medicinal Chemistry and Drug Design
The compound’s core structure is of interest in medicinal chemistry for the design of new drugs. Its ability to interact with biological targets like COX-2 makes it a valuable scaffold for developing novel therapeutic agents with improved efficacy and reduced side effects .
Biochemical Research
In biochemical research, the compound’s interactions with enzymes and its role in modulating biological pathways are of great interest. Its effects on the arachidonic acid cascade and subsequent prostanoid production are particularly noteworthy for understanding and manipulating inflammatory responses at the molecular level .
Organic Synthesis
The compound is also relevant in the field of organic synthesis. Its imidazo[1,2-a]pyrimidine core is a versatile scaffold that can be functionalized through various chemical reactions, enabling the synthesis of a wide array of derivatives with diverse biological activities .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, specifically inhibiting the COX-2 isoform . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway where arachidonic acid is metabolized to prostaglandin H2 (PGH2) by the COX enzyme . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . By inhibiting the COX-2 enzyme, the compound reduces the production of these prostanoids, which play a role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme have been evaluated . One of the derivatives of this compound exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme .
Result of Action
The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . The compound’s antinociceptive activity was assessed via the formalin test, and several derivatives of the compound showed significant activity compared to the control group .
Action Environment
The compound’s synthesis involves a two-step reaction, which could potentially be influenced by environmental factors such as temperature and ph .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSRQQGXJRHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569684 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89185-49-9 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)





![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)